8-Methyl-3-(pyrrolidin-1-ylmethyl)imidazo[1,2-a]pyridine
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Overview
Description
8-Methyl-3-(pyrrolidin-1-ylmethyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine class. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 8-Methyl-3-(pyrrolidin-1-ylmethyl)imidazo[1,2-a]pyridine can be achieved through various synthetic routes. One common method involves the condensation of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization to form the imidazo[1,2-a]pyridine core . Industrial production methods often employ multicomponent reactions, oxidative coupling, and tandem reactions to achieve high yields and purity .
Chemical Reactions Analysis
8-Methyl-3-(pyrrolidin-1-ylmethyl)imidazo[1,2-a]pyridine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Scientific Research Applications
8-Methyl-3-(pyrrolidin-1-ylmethyl)imidazo[1,2-a]pyridine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 8-Methyl-3-(pyrrolidin-1-ylmethyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets. For instance, in the context of its antimicrobial activity, it is believed to inhibit key enzymes involved in bacterial cell wall synthesis, leading to cell death . The exact molecular pathways and targets are still under investigation, but it is known to disrupt critical biological processes in pathogens .
Comparison with Similar Compounds
8-Methyl-3-(pyrrolidin-1-ylmethyl)imidazo[1,2-a]pyridine can be compared with other imidazo[1,2-a]pyridine derivatives, such as:
2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamides: These compounds also exhibit significant antimicrobial activity but differ in their substitution patterns and specific biological targets.
3-Methyl-N-(pyridin-4-ylmethyl)imidazo[1,2-a]pyrazin-8-amine: This compound belongs to a similar class but has a different fused ring system, leading to distinct chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique biological activities and chemical reactivity .
Properties
IUPAC Name |
8-methyl-3-(pyrrolidin-1-ylmethyl)imidazo[1,2-a]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3/c1-11-5-4-8-16-12(9-14-13(11)16)10-15-6-2-3-7-15/h4-5,8-9H,2-3,6-7,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFZOVKULDGYMCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC=C2CN3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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